Bienvenue dans la boutique en ligne BenchChem!

N-Hydroxy-2-methyl-3-oxobutanamide

Hydroxamic acids Zinc-binding groups HDAC inhibitors

N-Hydroxy-2-methyl-3-oxobutanamide (CAS 103851-13-4) is a low-molecular-weight (131.13 g/mol) hydroxamic acid derivative with the molecular formula C₅H₉NO₃. It is formally classified as an N-hydroxy amide (hydroxamic acid), placing it within a compound family widely exploited for metal-chelating properties in medicinal chemistry and chemical biology.

Molecular Formula C5H9NO3
Molecular Weight 131.131
CAS No. 103851-13-4
Cat. No. B564294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-2-methyl-3-oxobutanamide
CAS103851-13-4
SynonymsButanamide, N-hydroxy-2-methyl-3-oxo- (9CI)
Molecular FormulaC5H9NO3
Molecular Weight131.131
Structural Identifiers
SMILESCC(C(=O)C)C(=O)NO
InChIInChI=1S/C5H9NO3/c1-3(4(2)7)5(8)6-9/h3,9H,1-2H3,(H,6,8)
InChIKeyRKFAISZQQXIHQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-2-methyl-3-oxobutanamide (CAS 103851-13-4): Chemical Identity and Baseline Procurement Profile


N-Hydroxy-2-methyl-3-oxobutanamide (CAS 103851-13-4) is a low-molecular-weight (131.13 g/mol) hydroxamic acid derivative with the molecular formula C₅H₉NO₃ . It is formally classified as an N-hydroxy amide (hydroxamic acid), placing it within a compound family widely exploited for metal-chelating properties in medicinal chemistry and chemical biology . The compound features a 2-methyl substituent and a 3-oxo group on the butanamide backbone, distinguishing it from simpler hydroxamic acids. Authoritative chemical databases, including ChemicalBook and Chemsrc, confirm its identity and basic physicochemical descriptors .

Why N-Hydroxy-2-methyl-3-oxobutanamide Cannot Be Replaced by Generic Hydroxamic Acids Without Functional Validation


Hydroxamic acids are not functionally interchangeable because subtle structural variations—such as the presence and position of α-methyl and β-keto substituents—can profoundly alter metal‑chelation geometry, pharmacokinetic properties, and target‑engagement profiles . For example, the 2‑methyl‑3‑oxo substitution pattern in this compound creates a distinct steric and electronic environment around the hydroxamate zinc‑binding group (ZBG) compared to linear or unsubstituted hydroxamic acids . Without compound‑specific comparative binding or activity data, assuming that a generic hydroxamic acid (e.g., vorinostat, belinostat, or simple butyrohydroxamic acid) will exhibit identical potency, selectivity, or solubility is scientifically unjustified and introduces procurement risk.

N-Hydroxy-2-methyl-3-oxobutanamide (CAS 103851-13-4): Product‑Specific Quantitative Differentiation Evidence


Critical Gap: No Published Head‑to‑Head Comparative Data Exist for This Compound

An exhaustive search of primary research papers, patents, and authoritative databases (PubMed, SciFinder, ChEMBL, BindingDB, ChemicalBook, Chemsrc) conducted on 2026‑05‑05 failed to identify any published study that directly measures and compares the biological activity, binding affinity, selectivity, or physicochemical properties of N‑hydroxy‑2‑methyl‑3‑oxobutanamide (CAS 103851‑13‑4) against a named comparator under identical experimental conditions. Consequently, high‑strength differential evidence (Direct head‑to‑head comparison or Cross‑study comparable) is not available for this compound at this time . The compound is predominantly listed in chemical inventory databases (ChemicalBook, Chemsrc) with only molecular identity data. Vendor‑provided information (purity ~95%) is insufficient for differentiation because it does not reference a specific comparator . This absence of data is not an indication of inferior performance; rather, it reflects the compound's current status as an underexplored chemical entity in the open literature.

Hydroxamic acids Zinc-binding groups HDAC inhibitors

Class‑Level Inference: Hydroxamate Zinc‑Binding Group Outperforms Benzamide and Hydrazide in HDAC Inhibition Potency

Although no direct data exist for the specific compound, class‑level evidence demonstrates that hydroxamic acid (hydroxamate) zinc‑binding groups (ZBGs) generally exhibit superior histone deacetylase (HDAC) inhibitory potency compared to benzamide or hydrazide ZBGs. Zhang et al. (2022) systematically compared hydroxamate‑, benzamide‑, and hydrazide‑based inhibitors and found that the hydroxamate series achieved IC₅₀ values in the low nanomolar range (e.g., 12 nM for a representative hydroxamate against HDAC1), whereas the corresponding benzamide and hydrazide analogs required micromolar concentrations (IC₅₀ > 1,000 nM for the same isoform) . This ~100‑fold potency advantage is attributed to the stronger and more geometrically optimal zinc‑chelation of the hydroxamate moiety (Kd for Zn²⁺ typically < 10⁻⁹ M) . N‑Hydroxy‑2‑methyl‑3‑oxobutanamide contains the same hydroxamate pharmacophore and is therefore predicted to share this class‑level potency advantage over non‑hydroxamate ZBGs. However, without compound‑specific data, quantitative extrapolation to this exact structure is not warranted.

HDAC inhibitors Zinc-binding groups Enzyme kinetics

Structural Differentiation: 2‑Methyl‑3‑Oxo Substitution Provides a Unique Steric and Electronic Profile Compared to Unsubstituted Hydroxamic Acids

N‑Hydroxy‑2‑methyl‑3‑oxobutanamide possesses a 2‑methyl substituent and a 3‑oxo (ketone) group on the butanamide backbone, which are absent in simpler hydroxamic acids such as butyrohydroxamic acid (CAS 4312-92-3) or acetohydroxamic acid (CAS 546-88-3) . The methyl group at C2 introduces steric hindrance that can modulate enzyme active‑site fit, while the 3‑oxo group provides an additional hydrogen‑bond acceptor site that may enhance interactions with catalytic residues. No published quantitative structure‑activity relationship (QSAR) data are available to precisely quantify the effect of these substituents on binding affinity, but the structural distinction is unambiguous . This differentiation is meaningful for users requiring a hydroxamic acid scaffold with defined steric and electronic features for structure‑ or fragment‑based drug design.

Structure-activity relationship Hydroxamic acid Chemical biology

N-Hydroxy-2-methyl-3-oxobutanamide (CAS 103851-13-4): Evidence‑Grounded Research and Industrial Application Scenarios


Fragment‑Based Drug Discovery Targeting Zinc‑Dependent Enzymes (HDACs, MMPs)

The hydroxamate moiety is a well‑validated zinc‑binding group with demonstrated class‑level nanomolar potency against HDAC isoforms . N‑Hydroxy‑2‑methyl‑3‑oxobutanamide can serve as a low‑molecular‑weight (131 Da) fragment for structure‑based design of HDAC or matrix metalloproteinase (MMP) inhibitors, offering a differentiated steric profile due to its 2‑methyl‑3‑oxo substitution. Procurement is appropriate for laboratories requiring a hydroxamic acid fragment with defined substitution for fragment‑growing or scaffold‑hopping campaigns.

Chemical Biology Probe Development Requiring a Defined Hydroxamate Pharmacophore

Hydroxamic acids are employed as chemical probes to interrogate zinc‑dependent biology . This compound provides a structurally unique scaffold combining a hydroxamate ZBG with α‑methyl and β‑keto substituents, enabling target‑engagement studies where steric discrimination among zinc‑binding sites is desired. It is suitable for probe development when the research objective is to map structure‑activity relationships around substituted hydroxamic acids.

Synthetic Intermediate for Heterocyclic Chemistry and Diversity‑Oriented Synthesis

3‑Oxobutanamide derivatives are established precursors for the synthesis of heterocyclic scaffolds, including thiophenes, thiazoles, and pyrimidinones, via reactions such as the Biginelli condensation . N‑Hydroxy‑2‑methyl‑3‑oxobutanamide can be utilized as a building block in diversity‑oriented synthesis to generate libraries of hydroxamic acid‑containing heterocycles for biological screening.

Quote Request

Request a Quote for N-Hydroxy-2-methyl-3-oxobutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.